Cas no 1592960-86-5 (2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester)
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester
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- Inchi: 1S/C10H12N2O2/c1-3-12-9(7-8-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3
- InChI Key: MZXZGDZRPIPXDI-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C#CC1N(CC)N=CC=1
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787120-0.05g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
| Enamine | EN300-787120-0.1g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
| Enamine | EN300-787120-0.25g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
| Enamine | EN300-787120-0.5g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
| Enamine | EN300-787120-1.0g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
| Enamine | EN300-787120-2.5g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
| Enamine | EN300-787120-5.0g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
| Enamine | EN300-787120-10.0g |
ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075449-1g |
Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |
1592960-86-5 | 95% | 1g |
¥7840.0 | 2023-04-10 |
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester
Chemical Profile of 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester (CAS No. 1592960-86-5)
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester, identified by its CAS number 1592960-86-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The structural motif of this molecule incorporates a propynoic acid moiety linked to an ethyl ester group, further functionalized with a 1-ethylpyrazole ring at the 3-position. Such structural features make it a promising candidate for further exploration in drug discovery and synthetic applications.
The ethyl ester functionality in the molecule not only influences its solubility and metabolic stability but also provides a handle for further chemical modifications. This aspect is particularly valuable in medicinal chemistry, where such esters are often employed as intermediates in the synthesis of more complex pharmacophores. The presence of the 1-ethylpyrazole ring introduces a heterocyclic scaffold that is widely recognized for its role in modulating biological pathways. Pyrazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The 3-(1-ethyl-1H-pyrazol-5-yl) moiety is particularly interesting because it can engage in multiple non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions are critical for determining the efficacy and selectivity of a drug candidate. In particular, the pyrazole ring has been shown to interact favorably with certain protein pockets, making it a valuable scaffold for designing small-molecule inhibitors.
In the context of drug discovery, the synthesis of 2-propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester represents an important step toward developing novel therapeutic agents. The propynoic acid group can serve as a linker to attach other pharmacophoric units, while the ethyl ester can be hydrolyzed to yield a free carboxylic acid group for further derivatization. This flexibility makes it an attractive building block for medicinal chemists seeking to explore new chemical spaces.
The compound's potential applications extend beyond pharmaceuticals into agrochemicals and material science. For instance, pyrazole derivatives have been investigated as intermediates in the synthesis of herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. The specific arrangement of functional groups in 2-propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester may confer unique properties that make it suitable for such applications.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight modern techniques in carbon-carbon bond formation. The introduction of the propynoic acid ester and the pyrazole ring requires careful optimization to ensure high yields and purity. Catalytic methods, including transition-metal-catalyzed reactions and organocatalysis, have been particularly useful in achieving these goals. Such methodologies align with the growing emphasis on green chemistry principles, which prioritize sustainability and efficiency in synthetic processes.
Recent literature reports suggest that derivatives of pyrazole have shown promise in preclinical studies as modulators of enzyme activity and receptor binding. For example, certain pyrazole-based compounds have demonstrated inhibitory effects on kinases and other enzymes implicated in diseases such as cancer and inflammation. While 2-propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester has not yet been subjected to extensive biological testing, its structural features suggest that it may exhibit similar properties.
The compound's molecular structure also makes it amenable to derivatization using modern techniques such as click chemistry and biocatalysis. These approaches allow for rapid diversification of the chemical library while maintaining high regioselectivity and functional group tolerance. Such innovations are crucial for accelerating drug discovery pipelines and identifying lead compounds with optimized pharmacokinetic profiles.
In summary,2-propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester (CAS No. 1592960-86-) is a versatile intermediate with significant potential in pharmaceutical research and beyond. Its unique structural features—combining a propynoic acid moiety with an ethyl ester group linked to a 1-etlpyazole ring—make it an attractive scaffold for designing novel bioactive molecules. As synthetic methodologies continue to evolve,this compound will likely find increasing utility in both academic research and industrial applications.
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